molecular formula C20H20N4Na2O9S3 B12895429 Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate CAS No. 94232-25-4

Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate

Cat. No.: B12895429
CAS No.: 94232-25-4
M. Wt: 602.6 g/mol
InChI Key: LOYSPXFLDAFBJN-UHFFFAOYSA-L
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Description

Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a pyridazine ring, a sulfonamide group, and a disulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-methoxypyridazine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylamine to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyridazine ring can interact with nucleic acids or proteins. These interactions can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate lies in its combination of a disulfonate group with a pyridazine and sulfonamide structure.

Properties

CAS No.

94232-25-4

Molecular Formula

C20H20N4Na2O9S3

Molecular Weight

602.6 g/mol

IUPAC Name

disodium;1-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]-3-phenylpropane-1,3-disulfonate

InChI

InChI=1S/C20H22N4O9S3.2Na/c1-33-19-12-11-18(22-23-19)24-34(25,26)16-9-7-15(8-10-16)21-20(36(30,31)32)13-17(35(27,28)29)14-5-3-2-4-6-14;;/h2-12,17,20-21H,13H2,1H3,(H,22,24)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

LOYSPXFLDAFBJN-UHFFFAOYSA-L

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(CC(C3=CC=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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